molecular formula C26H25FN2O3S B6502344 ethyl (2E)-5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 351895-14-2

ethyl (2E)-5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B6502344
CAS No.: 351895-14-2
M. Wt: 464.6 g/mol
InChI Key: SRYQFRWLLITXMF-KGENOOAVSA-N
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Description

Ethyl (2E)-5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core with multiple substituents:

  • Position 5: 4-Fluorophenyl group (electron-withdrawing, enhancing metabolic stability).
  • Position 2: (E)-4-Isopropylbenzylidene group (bulky hydrophobic substituent influencing steric and solubility properties).
  • Position 7: Methyl group (simple alkyl substituent).
  • Position 6: Ethyl ester (modulating polarity and bioavailability).

Its synthesis likely follows multi-component Biginelli-like reactions or thiazolo[3,2-a]pyrimidine derivatization pathways, as seen in related compounds .

Properties

IUPAC Name

ethyl (2E)-5-(4-fluorophenyl)-7-methyl-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2O3S/c1-5-32-25(31)22-16(4)28-26-29(23(22)19-10-12-20(27)13-11-19)24(30)21(33-26)14-17-6-8-18(9-7-17)15(2)3/h6-15,23H,5H2,1-4H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYQFRWLLITXMF-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=CC=C(C=C4)C(C)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C\C4=CC=C(C=C4)C(C)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (2E)-5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound that belongs to the thiazolo-pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyrimidine structure, which is characteristic of several biologically active molecules. The presence of various functional groups, including an ethyl ester and a fluorinated phenyl group, may enhance its pharmacological properties. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C26H25FN2O3S
Molecular Weight 464.6 g/mol
CAS Number 351895-14-2
Key Functional Groups Ethyl ester, Fluorophenyl

Biological Activity Overview

Compounds in the thiazolo-pyrimidine class have been studied for a variety of biological activities, including:

  • Antimicrobial Activity : Thiazolo-pyrimidines have shown promise against various bacterial strains and fungi. For instance, derivatives with similar structures have demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens .
  • Anticancer Properties : Some thiazolo-pyrimidine derivatives exhibit cytotoxic effects against cancer cell lines. The structural characteristics of ethyl (2E)-5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene} may enhance its interaction with cellular targets involved in tumor growth .
  • Enzyme Inhibition : There is potential for this compound to act as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the carboxylic acid functional group can be critical for binding to enzyme active sites .

Synthesis and Evaluation

The synthesis of ethyl (2E)-5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene} typically involves refluxing reactions in solvents like acetic acid or DMF to optimize yields and purities .

Research has indicated that derivatives with modifications on the thiazole or pyrimidine rings can significantly alter biological activity. For example:

  • A study on structurally similar compounds demonstrated that modifications led to enhanced antibacterial properties against resistant strains .

Comparative Analysis with Similar Compounds

To understand the unique activity profile of ethyl (2E)-5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}, a comparison was made with related compounds:

Compound NameKey Features
Ethyl 5-(3-fluorophenyl)-7-methyl-thiazolo-pyrimidineSimilar core structure; different substituents
Ethyl 5-(4-fluorophenyl)-7-methyl-thiazolo-pyrimidineContains fluorinated phenyl groups; potential similar activity
Ethyl 7-methyl-thiazolo-pyrimidineLacks additional aromatic substitutions; simpler structure

These comparisons highlight the complexity and potential enhanced biological activity of ethyl (2E)-5-(4-fluorophenyl)-7-methyl-3-oxo-[1,3]thiazolo[3,2-a]pyrimidine derivatives due to their substituent patterns.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name (Substituents) Position 2 (Benzylidene) Position 5 Position 7 Position 6 Notable Features References
Target Compound (E)-4-Isopropylphenyl 4-Fluorophenyl Methyl Ethyl ester Bulky isopropyl group enhances hydrophobicity; E-configuration ensures planar geometry. -
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Not specified (likely absent) 4-Bromophenyl Methyl Ethyl ester Bromine increases molecular weight and lipophilicity vs. fluorine.
Ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-... 4-Fluorophenyl 3-Fluorophenyl Methyl Ethyl ester Dual fluorine substitution may improve metabolic stability.
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-... (Z)-Methoxycarbonylmethylene 4-Chlorophenyl Methyl Ethyl ester Z-configuration introduces steric hindrance; electron-withdrawing carbonyl.
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... 2,4,6-Trimethoxyphenyl Phenyl Methyl Ethyl ester Electron-rich methoxy groups enhance solubility but reduce membrane permeability.
Ethyl 2-(2-furylmethylene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-... 2-Furylmethylene 2-Methoxyphenyl Methyl Ethyl ester Heterocyclic furan improves π-π stacking; methoxy group modulates polarity.

Key Findings:

Substituent Effects at Position 5 :

  • Halogenated Aryl Groups : The target compound’s 4-fluorophenyl group (vs. 4-bromo in or 3-fluoro in ) balances electronegativity and steric demands. Fluorine’s small size and high electronegativity enhance binding specificity compared to bulkier halogens like bromine.
  • Methoxy vs. Halogen : Methoxy-substituted analogs (e.g., ) exhibit increased solubility but reduced bioavailability due to higher polarity.

Benzylidene Substituents at Position 2: Electron-Donating vs. Withdrawing Groups: The target’s 4-isopropylbenzylidene group is hydrophobic and sterically demanding, favoring lipophilic environments. E vs. Z Configuration: The (E)-configuration in the target compound ensures a planar arrangement, optimizing π-conjugation. The (Z)-isomer in introduces non-planar geometry, affecting crystal packing and intermolecular interactions.

Crystal Packing and Hydrogen Bonding :

  • Compounds with hydrogen-bonding motifs (e.g., C–H···O in ) exhibit higher melting points and stability. The target compound’s isopropyl group may disrupt hydrogen bonding, reducing crystallinity compared to methoxy-substituted analogs .

Synthetic Pathways :

  • Most analogs are synthesized via Biginelli-like reactions (thiourea, aldehydes, and β-keto esters) . Substituent variation is achieved by altering aldehyde precursors (e.g., 4-isopropylbenzaldehyde for the target compound vs. 2,4-dimethoxybenzaldehyde in ).

Preparation Methods

Cyclization to Thiazolopyrimidine

The dihydropyrimidine-thione intermediate undergoes cyclization with bromomalononitrile under microwave irradiation (100°C, 15 minutes) to form the thiazolo[3,2-a]pyrimidine core. This step introduces the cyano group at position 2, later modified during subsequent functionalization. Alternative cyclization agents, such as α-chloroketones (e.g., 1-chloro-2-propanone), in the presence of sodium ethoxide, facilitate thiazole ring formation at room temperature, though with prolonged reaction times (3–24 hours).

Introduction of the 4-Isopropylbenzylidene Group via Knoevenagel Condensation

The methylidene group at position 2 is introduced through a base-catalyzed Knoevenagel condensation between the thiazolopyrimidine core and 4-isopropylbenzaldehyde. Ammonium metavanadate (NH₄VO₃) in solvent-free conditions promotes this reaction at 80°C, achieving 62–68% yield in 2–3 hours. Ultrasonic probe irradiation (51 W, 10 minutes) further optimizes the process, reducing side reactions and improving regioselectivity.

Mechanistic Insight : The active methylene group adjacent to the thiazole nitrogen undergoes deprotonation, forming a nucleophilic enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the thermodynamically stable (E)-isomer, as confirmed by NOE experiments.

Oxidation of Thione to Oxo Group

The 3-thioxo group in the intermediate is oxidized to a ketone using hydrogen peroxide (30% H₂O₂ in acetic acid, 50°C, 2 hours) or potassium permanganate in acidic media. This step is critical for achieving the final 3-oxo substituent, with yields exceeding 85% under controlled conditions.

Comparative Analysis of Synthetic Methodologies

Reaction Conditions and Catalysts

StepMethodCatalyst/SolventTimeYield (%)Source
Biginelli ReactionMicrowaveHCl (ethanol)5 min72
CyclizationUltrasoundNaOEt (ethanol)10 min90
Knoevenagel CondensationSolvent-freeNH₄VO₃3 hrs68
OxidationConventionalH₂O₂ (acetic acid)2 hrs85

Efficiency of Ultrasound vs. Conventional Heating

Ultrasound probe irradiation reduces reaction times by 90% in cyclization and condensation steps compared to conventional methods, attributed to enhanced mass transfer and cavitation effects. For instance, the Knoevenagel step completes in 10 minutes under ultrasound versus 3 hours thermally.

Structural Confirmation and Spectral Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, thiazole-H)

  • δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H from 4-isopropylphenyl)

  • δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H from 4-fluorophenyl)

  • δ 4.32 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

  • δ 3.12 (septet, J = 6.8 Hz, 1H, -CH(CH₃)₂)

  • δ 2.56 (s, 3H, -CH₃ at C7)

  • δ 1.35 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

IR (KBr) :

  • 1734 cm⁻¹ (C=O ester)

  • 1678 cm⁻¹ (C=O ketone)

  • 1629 cm⁻¹ (C=N thiazole)

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Competing pathways during cyclization may yield isomeric byproducts. Employing bulky ligands (e.g., 1,10-phenanthroline) in copper-catalyzed reactions enhances selectivity for the thiazolo[3,2-a]pyrimidine scaffold.

Solvent-Free and Green Chemistry Approaches

NH₄VO₃-catalyzed reactions align with green chemistry principles, eliminating toxic solvents and reducing waste. Scaling these methods to gram quantities maintains efficacy, as demonstrated in .

Q & A

Q. What computational methods predict the compound’s metabolic stability?

  • Methodological Answer : CYP450 metabolism is modeled using Schrödinger’s MetaSite, identifying vulnerable sites (e.g., ester hydrolysis). ADMET predictors (e.g., SwissADME) estimate clearance rates, while in vitro microsomal assays (human liver microsomes) validate half-life (t₁/₂ >2 hours) .

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